Turgorin: A Technical Guide to its Discovery, Isolation, and Role in Plant Tissues
Turgorin: A Technical Guide to its Discovery, Isolation, and Role in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turgorins are a fascinating class of plant signaling molecules, best known for their role in mediating the rapid leaf movements of plants such as the sensitive plant, Mimosa pudica. These movements, technically known as nyctinastic (sleep) and seismonastic (touch-induced) responses, are dramatic examples of the intricate control plants exert over their physiological state. Turgorins, which are derivatives of gallic acid, act as chemical messengers that trigger a cascade of events leading to sudden changes in turgor pressure within specialized motor organs called pulvini. This technical guide provides an in-depth overview of the discovery of turgorins, detailed protocols for their isolation and purification from plant tissues, and a summary of our current understanding of their signaling pathways. The quantitative data presented, along with detailed experimental workflows, offer a valuable resource for researchers in plant biology, natural product chemistry, and drug development who are interested in exploring the physiological activity and potential applications of these unique phytohormones.
Discovery and a Nod to the Pioneers
The discovery of turgorins is credited to the pioneering work of Hermann Schildknecht and his colleagues in the 1980s. Their research on the chemical basis of the sensitive plant's movement led to the identification of a "welkstoff" or "wilting substance" that could induce the characteristic leaf-folding response. This substance, which they named "turgorin," was found to be a key player in the plant's ability to respond to external stimuli. One of the primary turgorins identified was Periodic Leaf Movement Factor 1 (PLMF 1), chemically characterized as gallic acid 4-O-(β-D-glucopyranosyl-6'-sulfate). This discovery opened up a new avenue of research into the chemical signaling that governs plant movements.
Experimental Protocols
The isolation and purification of turgorins from plant tissues require a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are based on methodologies described in the foundational research on turgorins.
Extraction of Turgorins from Mimosa pudica
This protocol outlines the initial extraction of turgorin-containing fractions from fresh plant material.
Materials:
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Fresh leaves of Mimosa pudica
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Methanol
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Distilled water
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Blender or homogenizer
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Cheesecloth or muslin
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Centrifuge and centrifuge tubes
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Rotary evaporator
Procedure:
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Harvest fresh, healthy leaves of Mimosa pudica.
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Immediately homogenize the leaves in a blender with a methanol/water solution (e.g., 80:20 v/v) at a ratio of approximately 1:10 (plant material weight:solvent volume).
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Filter the homogenate through several layers of cheesecloth or muslin to remove solid debris.
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Centrifuge the filtrate at a moderate speed (e.g., 5,000 x g) for 15 minutes to pellet any remaining fine particles.
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Carefully decant the supernatant.
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Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the turgorins. The goal is to remove the methanol, leaving a concentrated aqueous extract.
Purification by Column Chromatography
This protocol describes the purification of turgorins from the crude extract using Sephadex LH-20 column chromatography, a size-exclusion and adsorption chromatography method suitable for separating polar organic compounds.
Materials:
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Concentrated aqueous extract from the previous step
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Sephadex LH-20 resin
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Chromatography column
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Methanol/water solutions of varying concentrations (e.g., 100% water, 20% methanol, 40% methanol, etc.)
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Fraction collector
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Thin-layer chromatography (TLC) plates and developing chamber
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UV lamp
Procedure:
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Swell the Sephadex LH-20 resin in distilled water for several hours according to the manufacturer's instructions.
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Pack the chromatography column with the swollen Sephadex LH-20 resin, ensuring a uniform and bubble-free bed.
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Equilibrate the column by washing it with several column volumes of 100% distilled water.
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Carefully load the concentrated aqueous extract onto the top of the column.
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Begin the elution process with 100% distilled water, collecting fractions of a defined volume.
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Gradually increase the concentration of methanol in the mobile phase (step-wise or linear gradient) to elute compounds with increasing polarity. For example, use successive elutions with 20%, 40%, 60%, 80%, and 100% methanol in water.
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Monitor the eluted fractions for the presence of turgorins. This can be done by spotting the fractions on TLC plates, developing the plates in a suitable solvent system (e.g., butanol:acetic acid:water), and visualizing the spots under a UV lamp. Fractions containing turgorins can then be pooled.
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The pooled active fractions can be further purified using additional chromatographic steps, such as high-performance liquid chromatography (HPLC), if necessary.
Bioassay for Turgorin Activity
This bioassay provides a method for testing the biological activity of the isolated fractions by observing their effect on the leaf movement of Mimosa pudica.
Materials:
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Healthy, potted Mimosa pudica plants
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Purified turgorin fractions dissolved in a suitable buffer (e.g., a weak phosphate buffer at neutral pH)
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Micropipette or syringe
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Protractor or a camera with angle measurement software
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Timer
Procedure:
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Select a healthy, fully expanded leaf on a Mimosa pudica plant.
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Carefully apply a small, known volume (e.g., 10-20 µL) of the turgorin solution to the upper surface of the pulvinus (the swollen joint at the base of the petiole).
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As a control, apply the same volume of the buffer solution without the turgorin to a different leaf on the same or a different plant.
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Observe the leaf for a response, which is the folding of the leaflets and the drooping of the petiole.
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Quantify the response by:
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Time to response: Measure the time it takes from the application of the solution to the initiation of the leaf movement.
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Angle of folding: Measure the angle of the petiole relative to the stem before and after the response. A greater change in angle indicates a stronger response. This can be done using a protractor held behind the leaf or by analyzing images taken before and after the movement.
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Test a range of concentrations of the purified turgorin to determine the dose-response relationship.
Quantitative Data
The following tables summarize key quantitative data related to the activity of turgorins.
| Parameter | Value | Plant Species | Reference |
| PLMF 1 (Turgorin) Activity | |||
| Half-maximal effective concentration (EC₅₀) for leaflet movement | 5.5 µM | Mimosa pudica | Kallas et al., 1990 |
| Turgorin Receptor Binding | |||
| Dissociation constant (Kₙ) | 45 µM | Mimosa pudica | Kallas et al., 1990 |
| Binding site density | 4.4 nmol/mg protein | Mimosa pudica plasma membrane fractions | Kallas et al., 1990 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of turgorins and the experimental workflows for their isolation and bioassay.
